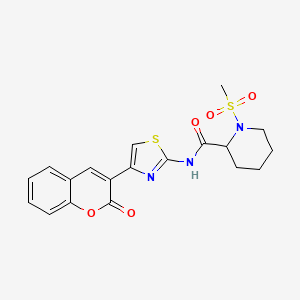

1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-29(25,26)22-9-5-4-7-15(22)17(23)21-19-20-14(11-28-19)13-10-12-6-2-3-8-16(12)27-18(13)24/h2-3,6,8,10-11,15H,4-5,7,9H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAOKSMUJIOJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other coumarin-thiazole hybrids and sulfonamide derivatives. Below is a detailed analysis of its key analogs:

N-(Benzo[d]Thiazol-2-yl)-2-(2-(2-(2-Oxo-2H-Chromen-3-yl)-1H-Benzo[d]Imidazol-1-yl) Acetamide

- Structural Differences :

- Replaces the thiazole-piperidine-sulfonyl moiety with a benzimidazole-acetamide group.

- Retains the 2-oxo-2H-chromen-3-yl pharmacophore but lacks the methylsulfonyl group.

- Functional Implications :

Coumarin-Thiazole Hybrids without Sulfonyl Modifications

- Example : 3-(Thiazol-4-yl)-2H-chromen-2-one derivatives.

- Key Contrasts :

- Lack the piperidine-2-carboxamide and sulfonyl groups.

- Exhibit moderate antioxidant activity but lower antimicrobial potency compared to sulfonamide-containing analogs.

- Mechanistic Insight :

Table 1: Comparative Analysis of Key Compounds

Mechanistic and Structural Insights

- Enhances hydrogen-bond acceptor capacity, critical for binding to polar residues (e.g., serine or lysine in kinase ATP-binding pockets) .

- Thiazole vs. Benzimidazole Scaffolds :

- Thiazole rings favor π-π stacking with aromatic residues, while benzimidazoles may engage in stronger base-pairing interactions with nucleic acids (relevant in antimalarial activity) .

Q & A

Q. What computational tools predict off-target interactions or toxicity risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.